2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a chemical compound known for its diverse applications in scientific research It is characterized by its unique structure, which includes a cyclopentylamino group, a methoxyphenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps:
Formation of N-cyclopentylglycine methyl ester: This is achieved by reacting cyclopentylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate is then reacted with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.
Acetamidation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopentylamino)acetate hydrochloride
- 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride
- N-(tert-butyl)-2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Uniqueness
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where it can serve as a versatile building block for the development of new compounds.
Properties
IUPAC Name |
2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-14-8-11(9-17-12-4-2-3-5-12)6-7-13(14)20-10-15(16)18;/h6-8,12,17H,2-5,9-10H2,1H3,(H2,16,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTKHEQGPOYMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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